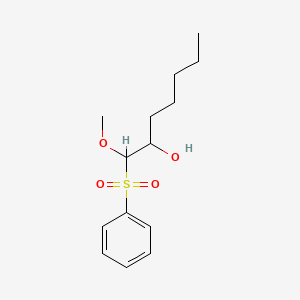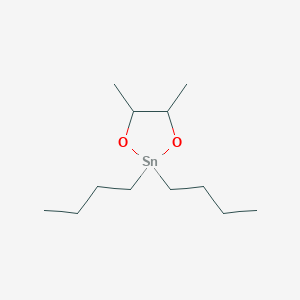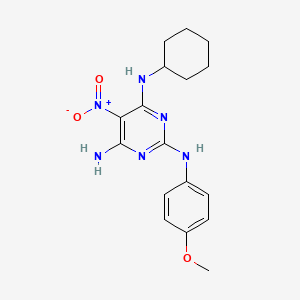
Glutaminylhistidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Glutaminylhistidine can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and protecting groups to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms. For example, Corynebacterium glutamicum, a bacterium widely used for amino acid production, can be genetically modified to overproduce the desired dipeptide . The fermentation process is optimized to achieve high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Glutaminylhistidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring of histidine can be oxidized under certain conditions.
Reduction: The amide bonds in the dipeptide can be reduced to amines.
Substitution: The amino and carboxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the imidazole ring can lead to the formation of imidazolone derivatives, while reduction of the amide bonds can yield the corresponding amines .
Scientific Research Applications
Glutaminylhistidine has several scientific research applications, including:
Biochemistry: It is used as a model compound to study peptide bond formation and hydrolysis.
Nutrition: As a dipeptide, it can be used in dietary supplements to provide a source of amino acids.
Industry: It is used in the production of specialized peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of glutaminylhistidine involves its interaction with various molecular targets and pathways. For example, it can act as an antioxidant by scavenging free radicals and reducing oxidative stress . Additionally, it may modulate immune responses by influencing the activity of immune cells and cytokine production . The exact molecular targets and pathways involved are still under investigation, but its effects are believed to be mediated through its constituent amino acids, glutamine and histidine .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to glutaminylhistidine include other dipeptides such as:
Glutaminylglycine: Composed of glutamine and glycine.
Histidylglycine: Composed of histidine and glycine.
Glutamylhistidine: Composed of glutamic acid and histidine.
Uniqueness
This compound is unique due to the specific combination of glutamine and histidine, which imparts distinct biochemical properties. For example, the presence of the imidazole ring in histidine allows for unique interactions with metal ions and other biomolecules, while glutamine provides additional stability and solubility .
Properties
CAS No. |
104018-08-8 |
|---|---|
Molecular Formula |
C11H17N5O4 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C11H17N5O4/c12-7(1-2-9(13)17)10(18)16-8(11(19)20)3-6-4-14-5-15-6/h4-5,7-8H,1-3,12H2,(H2,13,17)(H,14,15)(H,16,18)(H,19,20)/t7-,8-/m0/s1 |
InChI Key |
JZOYFBPIEHCDFV-YUMQZZPRSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCC(=O)N)N |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)acetamide](/img/structure/B14144419.png)
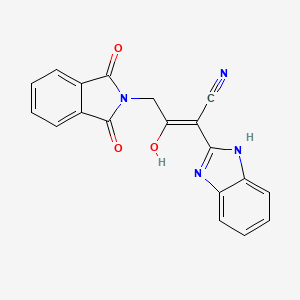

![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B14144431.png)
![N,N-Diethyl-N-[(5-nitrofuran-2-yl)methyl]ethanaminium iodide](/img/structure/B14144434.png)
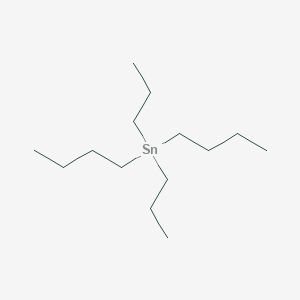
![1,2,3,4,4a,11a-Hexahydrodibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B14144449.png)


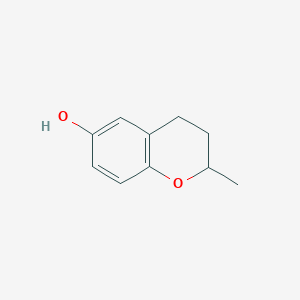
![5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14144470.png)
